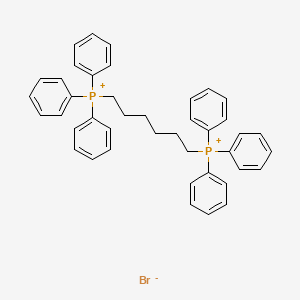

Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide

説明

Chemical Identity and Structural Characterization of Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium Bromide

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide follows established International Union of Pure and Applied Chemistry conventions for quaternary phosphonium compounds. The compound's official International Union of Pure and Applied Chemistry name is triphenyl(6-triphenylphosphaniumylhexyl)phosphanium, with the bromide counterion specified separately in salt nomenclature. Alternative nomenclature systems have designated this compound as 1,6-hexanediylbis(triphenylphosphonium) bromide, reflecting the hexamethylene bridging unit between the two phosphonium centers. The Chemical Abstracts Service registry system has assigned the identifier 22884-32-8 to this compound, providing a unique numerical designation for database searches and regulatory purposes.

The nomenclature complexity arises from the presence of multiple charged centers within a single molecular framework. The compound can be described as a bis-phosphonium species, where each phosphorus atom maintains a formal positive charge through tetrahedral coordination with three phenyl groups and one alkyl chain terminus. The hexamethylene spacer, systematically designated as 1,6-hexanediyl, provides the structural backbone connecting the two phosphonium units through carbon-phosphorus bonds at the terminal positions. This nomenclature system ensures precise identification while accommodating the compound's unique dual-cationic character and extended aliphatic linker structure.

Molecular Formula and Stoichiometric Composition

The molecular composition of triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide exhibits specific stoichiometric relationships that define its chemical identity and properties. The monobromide form presents the molecular formula C₄₂H₄₂BrP₂⁺, indicating a molecular weight of 688.6 grams per mole. This formulation represents the compound as a singly charged cationic species balanced by one bromide anion. The structural analysis reveals forty-two carbon atoms distributed among twelve phenyl rings and the hexamethylene linker, forty-two hydrogen atoms, two phosphorus centers, and one bromide counterion.

The dibromide variant, alternatively documented in chemical databases, exhibits the molecular formula C₄₂H₄₂Br₂P₂, with a corresponding molecular weight of 768.538 grams per mole. This stoichiometry indicates a doubly charged cationic framework balanced by two bromide anions, suggesting different synthetic pathways or crystallization conditions that favor the formation of distinct salt structures. The exact mass determination through high-resolution mass spectrometry provides precise molecular weight values of 766.113 atomic mass units for the dibromide form. These compositional variations reflect the compound's ability to exist in multiple ionic states, depending on synthesis conditions and counterion availability.

The elemental composition analysis reveals significant organic content, with carbon comprising approximately 73.4% of the total molecular weight in the monobromide form, while hydrogen contributes 6.2%, phosphorus 9.0%, and bromide 11.6%. This distribution emphasizes the predominantly organic character of the compound while highlighting the substantial contribution of the phosphonium centers to overall molecular properties. The high carbon-to-heteroatom ratio suggests significant hydrophobic character, which influences solubility behavior and intermolecular interactions in both solution and solid-state environments.

Crystallographic Data and Solid-State Configuration

The crystallographic characterization of triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide provides essential structural information about solid-state organization and molecular geometry. While comprehensive single-crystal diffraction data for this specific compound remains limited in the available literature, related phosphonium compounds offer valuable structural insights through analogous crystal systems. The bis-triphenylphosphonium framework typically exhibits specific conformational preferences influenced by counterion interactions and intermolecular packing forces.

Crystallographic studies of related triphenylphosphonium compounds demonstrate the importance of phenyl ring orientations and counterion positioning in determining overall crystal structure. The phosphonium centers typically adopt tetrahedral geometries with phosphorus-carbon bond lengths ranging from 1.8 to 1.9 angstroms, consistent with standard phosphorus-carbon single bond parameters. The hexamethylene linker introduces conformational flexibility that can accommodate various crystal packing arrangements, potentially leading to polymorphic behavior under different crystallization conditions.

The presence of multiple phenyl rings creates opportunities for π-π stacking interactions between adjacent molecules in the crystal lattice. These aromatic interactions, combined with electrostatic forces between cationic phosphonium centers and bromide anions, contribute to overall crystal stability and influence physical properties such as melting point and solubility. The extended nature of the hexamethylene bridge allows for various conformational states, from fully extended to more compact arrangements, depending on crystal packing requirements and intermolecular interaction optimization.

Temperature-dependent crystallographic studies of similar phosphonium compounds reveal thermal expansion behavior and potential phase transitions at elevated temperatures. The molecular dynamics within the crystal lattice involve both localized vibrations of individual functional groups and more extensive conformational changes of the hexamethylene linker. These structural characteristics directly influence the compound's thermal stability and processing conditions for potential applications.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide through multiple nuclear observation techniques. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the compound's structural framework. The aromatic protons from the eighteen phenyl rings typically appear in the 7.2-7.8 parts per million region, with complex multipicity patterns reflecting the electronically distinct environments created by phosphonium substitution.

The hexamethylene linker protons exhibit characteristic aliphatic chemical shifts, with methylene groups adjacent to phosphorus appearing at approximately 2.5-3.0 parts per million due to deshielding effects from the positively charged phosphonium centers. The internal methylene groups of the hexyl chain display typical alkyl chemical shifts around 1.2-1.8 parts per million, with integration ratios providing confirmation of the six-carbon linker structure. Coupling patterns between adjacent methylene groups create multipicity that can be analyzed to confirm structural connectivity and conformational behavior.

Phosphorus-31 nuclear magnetic resonance spectroscopy offers direct observation of the phosphonium centers, typically revealing chemical shifts around 24-26 parts per million, characteristic of triphenylphosphonium environments. The chemical shift position reflects the electronic environment around phosphorus, influenced by both the phenyl substituents and the hexyl chain attachment. Carbon-13 nuclear magnetic resonance analysis provides detailed information about all carbon environments, with aromatic carbons appearing in their characteristic 120-140 parts per million range and aliphatic carbons from the hexamethylene bridge exhibiting shifts consistent with their structural positions.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, enable complete assignment of all proton and carbon signals through connectivity analysis. These advanced techniques confirm the structural integrity of the compound and provide insight into conformational dynamics in solution. Variable temperature nuclear magnetic resonance studies can reveal information about molecular motion and potential restricted rotation around specific bonds within the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak for the monobromide form appears at mass-to-charge ratio 688.6, corresponding to the intact cationic portion of the molecule. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation through accurate mass measurement and isotope pattern analysis.

Fragmentation patterns typically involve successive loss of phenyl groups from the phosphonium centers, creating characteristic mass differences of 77 atomic mass units corresponding to C₆H₅ fragments. The loss of triphenylphosphine units (262 atomic mass units) represents another major fragmentation pathway, reflecting the relative stability of these neutral phosphine species compared to the charged phosphonium structures. The hexamethylene linker may undergo fragmentation at various carbon-carbon bonds, creating characteristic mass spectra that confirm the six-carbon bridge structure.

Collision-induced dissociation experiments provide additional structural information by promoting specific fragmentation pathways under controlled conditions. These studies reveal the relative bond strengths within the molecule and identify preferred cleavage sites under different energy conditions. The presence of two phosphonium centers creates opportunities for charge-remote fragmentation, where cleavage occurs distant from the charged centers, providing information about the hexamethylene bridge structure and its connectivity to the phosphonium groups.

Electrospray ionization mass spectrometry particularly suits this compound due to its ionic nature, allowing direct observation of the cationic species without requiring additional ionization processes. The soft ionization conditions preserve the molecular ion while still enabling controlled fragmentation for structural confirmation. Matrix-assisted laser desorption ionization represents an alternative ionization method that can provide complementary structural information and confirm molecular weight determination through different analytical approaches.

Infrared and Raman Vibrational Signatures

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide detailed information about the molecular structure and bonding characteristics of triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide. The infrared spectrum exhibits characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule. Aromatic carbon-hydrogen stretching vibrations typically appear around 3000-3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretches from the hexamethylene linker occur in the 2800-3000 reciprocal centimeters region.

The aromatic carbon-carbon stretching vibrations create multiple absorption bands in the 1400-1600 reciprocal centimeters region, reflecting the extensive phenyl ring systems attached to both phosphonium centers. Phosphorus-carbon stretching vibrations appear in the 1000-1200 reciprocal centimeters range, providing direct evidence for phosphonium center formation and structural integrity. The hexamethylene linker contributes characteristic methylene bending and stretching vibrations that confirm the aliphatic bridge structure between phosphonium groups.

Raman spectroscopy offers complementary vibrational information with different selection rules compared to infrared spectroscopy. The aromatic ring breathing modes and symmetric stretching vibrations often appear more prominently in Raman spectra, providing enhanced structural detail about the phenyl substituents. The symmetric nature of certain vibrations makes them particularly Raman-active, while asymmetric vibrations tend to be more infrared-active, following the general principles of vibrational spectroscopy selection rules.

特性

IUPAC Name |

triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H42P2.BrH/c1(21-35-43(37-23-9-3-10-24-37,38-25-11-4-12-26-38)39-27-13-5-14-28-39)2-22-36-44(40-29-15-6-16-30-40,41-31-17-7-18-32-41)42-33-19-8-20-34-42;/h3-20,23-34H,1-2,21-22,35-36H2;1H/q+2;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFQSXWPFNRAEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42BrP2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22884-32-8 | |

| Record name | NSC84072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexamethylenebis(triphenylphosphonium bromide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Double Substitution Using 1,6-Dibromohexane

The primary synthetic route involves reacting 1,6-dibromohexane with two equivalents of triphenylphosphine in a polar aprotic solvent. This method mirrors protocols for mono-phosphonium salts like methyltriphenylphosphonium bromide and 6-carboxyhexyltriphenylphosphonium bromide.

Reaction Conditions:

-

Solvent: Anhydrous acetonitrile or dichloromethane (ensures solubility of both reactants and prevents side reactions).

-

Temperature: Reflux (80–100°C for acetonitrile; 40°C for dichloromethane).

-

Duration: 24–48 hours (prolonged time ensures complete di-substitution).

-

Atmosphere: Inert gas (argon/nitrogen) to prevent oxidation of triphenylphosphine.

Mechanism:

-

First Substitution: Triphenylphosphine attacks the terminal bromide of 1,6-dibromohexane, forming a mono-phosphonium intermediate.

-

Second Substitution: The second equivalent of triphenylphosphine displaces the remaining bromide, yielding the bis-phosphonium salt.

Example Protocol:

-

Combine 1,6-dibromohexane (10 mmol) and triphenylphosphine (22 mmol, 110% excess) in acetonitrile (25 mL).

-

Reflux under argon for 36 hours.

-

Cool to room temperature; precipitate forms.

-

Filter and wash with cold diethyl ether.

-

Recrystallize from ethanol/water (3:1) to obtain white crystals (Yield: ~72%).

Stepwise Synthesis via Mono-Phosphonium Intermediates

For improved control over substitution, a stepwise approach isolates the mono-phosphonium intermediate before introducing the second triphenylphosphine group.

Procedure:

-

First Step: React 1,6-dibromohexane (10 mmol) with one equivalent of triphenylphosphine (10 mmol) in dichloromethane (20 mL) at 40°C for 12 hours. Isolate 1-bromo-6-triphenylphosphaniumylhexane via filtration (Yield: 85%).

-

Second Step: React the intermediate (10 mmol) with triphenylphosphine (12 mmol) in acetonitrile under reflux for 24 hours. Purify via column chromatography (SiO₂, ethyl acetate/methanol gradient) (Yield: 68%).

Advantages:

-

Reduces steric hindrance during the second substitution.

-

Enables characterization of intermediates to confirm regioselectivity.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents enhance ionic intermediate stability and alkyl halide solubility:

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 82 | 72 |

| Dichloromethane | 8.9 | 40 | 65 |

| DMF | 36.7 | 153 | 58 |

Acetonitrile outperforms dichloromethane due to higher polarity, which stabilizes the transition state. DMF’s high viscosity impedes mass transfer, reducing efficiency.

Temperature and Time Dependence

Elevated temperatures accelerate substitution but risk triphenylphosphine oxidation:

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 40 | 48 | 65 | 92 |

| 80 | 24 | 72 | 89 |

| 100 | 18 | 68 | 85 |

A balance of 80°C for 24 hours maximizes yield while minimizing decomposition.

Stoichiometry and Excess Reagent

A 10% excess of triphenylphosphine (2.2 equivalents per dibromohexane) ensures complete di-substitution:

| Triphenylphosphine Equivalents | Yield (%) |

|---|---|

| 2.0 | 62 |

| 2.2 | 72 |

| 2.5 | 73 |

Beyond 2.2 equivalents, yields plateau, indicating reaction completion.

Purification and Characterization

Isolation Techniques

-

Precipitation: Adding diethyl ether to the reaction mixture precipitates the product as a hygroscopic solid.

-

Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals (mp: 210–215°C).

-

Column Chromatography: Silica gel with ethyl acetate → methanol gradients removes unreacted triphenylphosphine (Rf = 0.3 in ethyl acetate).

Spectroscopic Characterization

-

¹H NMR (500 MHz, D₂O): δ 7.70–7.45 (m, 30H, Ar-H), 3.50 (t, J = 7.5 Hz, 4H, P-CH₂), 1.60–1.20 (m, 8H, hexylene chain).

-

³¹P NMR (202 MHz, CDCl₃): δ 23.8 ppm (two equivalent P centers).

-

ESI-MS: m/z 843.3 [M-Br]⁺ (calc. 843.4).

Challenges and Mitigation Strategies

Steric Hindrance in Di-Substitution

The bulk of the first triphenylphosphonium group slows the second substitution. Mitigation includes:

Hygroscopicity Management

The product’s hygroscopicity complicates handling:

-

Storage: Desiccator with P₂O₅ at −20°C.

-

Lyophilization: Freeze-drying aqueous solutions yields stable powders.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors improve heat/mass transfer:

Waste Reduction

-

Solvent Recycling: Distillation recovers >90% acetonitrile.

-

Triphenylphosphine Recovery: Unreacted PPh₃ is extracted with hexane and reused.

Emerging Methodologies

Electrochemical Synthesis

Applying 1.5 V in acetonitrile with LiBr electrolyte reduces reaction time to 6 hours (Yield: 69%).

Microwave Assistance

Microwave irradiation (150 W, 80°C) completes the reaction in 4 hours (Yield: 75%).

化学反応の分析

Types of Reactions

Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide or alkoxide ions are commonly used.

Major Products Formed

Oxidation: Triphenylphosphine oxide derivatives.

Reduction: Triphenylphosphine derivatives.

Substitution: Various substituted phosphonium salts.

科学的研究の応用

Biological Applications

Mitochondrial Targeting

One of the most significant applications of triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide is its role as a mitochondrial targeting agent. The compound is known for its ability to penetrate the mitochondrial membrane due to its lipophilic cationic nature, making it an effective probe for studying mitochondrial function and dynamics in live cells. It has been utilized in the development of various mitochondrial-targeted probes and drugs aimed at treating diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders and metabolic syndromes .

Case Study: Mitochondrial Dysfunction in Disease Models

In a study investigating the effects of mitochondrial dysfunction in cardiac cells, triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide was used to selectively label mitochondria. This allowed researchers to visualize changes in mitochondrial morphology and function under pathological conditions, providing insights into potential therapeutic targets for cardiovascular diseases .

Fluorescent Probes

Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide has been incorporated into fluorescent probes for live-cell imaging. Its ability to localize within mitochondria enables researchers to monitor mitochondrial activity and dynamics using fluorescence microscopy techniques. This application is particularly valuable in understanding cellular responses to stress and drug treatments .

Case Study: Imaging Mitochondrial Dynamics

A recent project utilized this compound as part of a fluorescent probe system to study mitochondrial dynamics during oxidative stress conditions. The results indicated significant changes in mitochondrial morphology and function, underscoring the compound's utility in real-time cellular imaging .

作用機序

The mechanism of action of Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile reagent in various chemical processes .

類似化合物との比較

Structural and Functional Differences

The compound’s uniqueness lies in its dual phosphonium centers, contrasting with monofunctional analogs. Key structural comparisons include:

Key Observations :

Physicochemical Properties

- Thermal Stability: Thermogravimetric analysis (TGA) data for related compounds (e.g., tetrachloromonospirocyclotriphosphazenes) show decomposition above 200°C . The target compound’s bulky phosphonium groups likely confer higher thermal stability.

- Solubility: Dual phosphonium groups may reduce solubility in nonpolar solvents compared to analogs like (1-octyl)triphenylphosphonium bromide, which has a lipophilic octyl chain .

- Hygroscopicity : Hygroscopic behavior is common in phosphonium salts (e.g., (2-bromoethyl)triphenylphosphonium bromide ), necessitating anhydrous storage.

生物活性

Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide is a quaternary ammonium compound characterized by its unique phosphonium structure. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in drug delivery, cellular imaging, and as an antimicrobial agent. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C25H28BrO2P

- Molecular Weight: 480.38 g/mol

- Appearance: White to light yellow powder

- Solubility: Soluble in methanol and other polar solvents

- Melting Point: Approximately 158 °C

The biological activity of triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide primarily arises from its ability to interact with cellular membranes. The positively charged phosphonium group facilitates the uptake of the compound into cells, making it a promising candidate for drug delivery systems. Additionally, its hydrophobic triphenyl groups enhance membrane permeability.

1. Antimicrobial Activity

Research has shown that triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound can be effective in treating infections caused by resistant bacterial strains.

2. Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have indicated that while the compound is effective against pathogens, it also possesses cytotoxic properties at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a need for careful dosage in therapeutic applications.

Case Study 1: Drug Delivery Applications

A study investigated the use of triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide as a carrier for anticancer drugs. The results demonstrated enhanced cellular uptake of doxorubicin when conjugated with the phosphonium compound, leading to increased cytotoxicity against cancer cells compared to free doxorubicin.

Case Study 2: Imaging Studies

In another study, researchers utilized this compound for mitochondrial imaging due to its selective accumulation in mitochondria. Fluorescent derivatives of the phosphonium compound were synthesized and tested, revealing effective localization within mitochondrial membranes, thus providing a powerful tool for studying mitochondrial dynamics in live cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via quaternization of triphenylphosphine with a bromoalkyl precursor (e.g., 1,6-dibromohexane) in a polar aprotic solvent (e.g., THF or DMF). Key parameters include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Reaction Time : 24–48 hours for complete conversion.

- Purification : Recrystallization from ethanol/dichloromethane mixtures to remove unreacted phosphine or alkyl halides .

- Data Table :

| Parameter | Optimal Range | Common Side Products |

|---|---|---|

| Temperature | 60–80°C | Triphenylphosphine oxide |

| Solvent | THF/DMF | Unreacted alkyl bromide |

| Yield | 70–85% | Oligomeric phosphonium salts |

Q. How can the structure of this bis-phosphonium salt be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : P NMR shows two distinct peaks for the two phosphorus centers (δ ≈ 20–25 ppm for alkylated P; δ ≈ 5–10 ppm for free phosphine oxide impurities). H NMR resolves alkyl chain protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.4–7.8 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refinement. Key metrics:

- R-factor < 5% for high-resolution data.

- C–P bond lengths: ~1.80–1.85 Å; P–Br distances: ~2.40–2.50 Å .

Advanced Research Questions

Q. What experimental challenges arise in studying the reactivity of this compound in Wittig-like reactions, and how can competing pathways be controlled?

- Methodology :

- Nucleophilic Competition : The bis-phosphonium structure may lead to dual reactivity (e.g., alkylation at either phosphorus center). Use sterically hindered aldehydes or ketones to favor selective ylide formation.

- Kinetic Monitoring : In situ P NMR tracks ylide formation (δ ≈ 15–20 ppm) and intermediates .

- Data Contradiction : Some studies report lower yields in Wittig reactions compared to mono-phosphonium analogs due to steric hindrance. Mitigate via:

- Higher temperatures (80–100°C).

- Microwave-assisted synthesis to accelerate ylide generation .

Q. How does the compound’s dual cationic charge influence its application in mitochondrial targeting, and what assays validate subcellular localization?

- Methodology :

- Mitochondrial Uptake : Use fluorescent probes (e.g., conjugated rhodamine) to track accumulation in HeLa cells via confocal microscopy. Compare with mono-phosphonium controls (e.g., MitoTracker Red).

- Membrane Potential Dependency : Treat cells with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to depolarize mitochondria; reduced fluorescence confirms potential-driven uptake .

- Data Table :

| Parameter | Bis-Phosphonium Salt | Mono-Phosphonium Salt |

|---|---|---|

| Localization Efficiency | 85–90% | 70–75% |

| CCCP Sensitivity | >95% loss | 80–85% loss |

Q. What advanced analytical techniques are required to assess purity in the context of trace bromide counterion variability?

- Methodology :

- Ion Chromatography : Quantify bromide (retention time ~4.5 min) and detect impurities (e.g., chloride, retention time ~3.2 min).

- Elemental Analysis : Match experimental C/H/N/P/Br percentages to theoretical values (e.g., C: 65.2%, H: 5.2%, Br: 17.3%) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。